molecular formula C10H11ClN2 B12964111 6-Chloro-3-isopropyl-1H-indazole

6-Chloro-3-isopropyl-1H-indazole

Cat. No.: B12964111
M. Wt: 194.66 g/mol
InChI Key: GJCSGBQFUZQYFI-UHFFFAOYSA-N
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Description

6-Chloro-3-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the 6th position and an isopropyl group at the 3rd position of the indazole ring makes this compound unique and potentially useful in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrobenzaldehyde with isopropylamine followed by reduction and cyclization can yield the desired indazole compound . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the isopropyl group at the 3rd position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-isopropyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-isopropyl-1H-indazole is unique due to the presence of both the chlorine atom and the isopropyl group, which can enhance its biological activity and chemical versatility compared to similar compounds .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

GJCSGBQFUZQYFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NN1)Cl

Origin of Product

United States

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